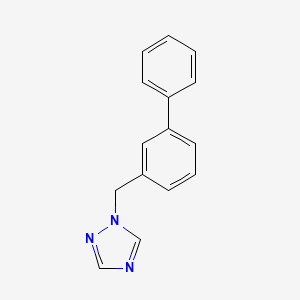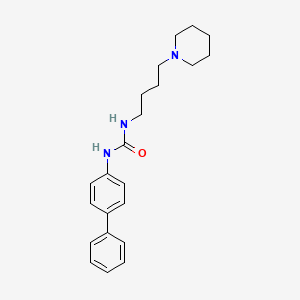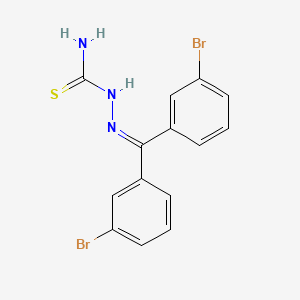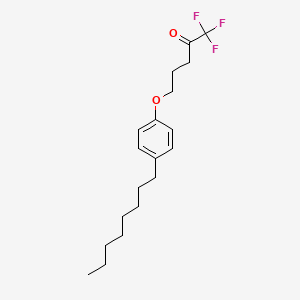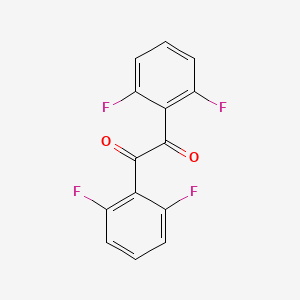
1-(cyclohexyl)methyl-5''-O-tritylinosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclohexyl)methyl-5’-O-tritylinosine is a synthetic nucleoside derivative with the molecular formula C36H38N4O5. This compound is characterized by the presence of a cyclohexylmethyl group attached to the inosine base and a trityl group at the 5’-O position.
Preparation Methods
The synthesis of 1-(cyclohexyl)methyl-5’-O-tritylinosine involves multiple steps, starting with the protection of the inosine base. The trityl group is introduced at the 5’-O position using trityl chloride in the presence of a base such as pyridine. The cyclohexylmethyl group is then attached to the inosine base through a nucleophilic substitution reaction, typically using cyclohexylmethyl bromide in the presence of a strong base like sodium hydride .
Chemical Reactions Analysis
1-(Cyclohexyl)methyl-5’-O-tritylinosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Common reagents used in these reactions include bases like sodium hydride, oxidizing agents like potassium permanganate, and reducing agents like hydrogen gas. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
1-(Cyclohexyl)methyl-5’-O-tritylinosine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of other nucleoside derivatives and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 1-(cyclohexyl)methyl-5’-O-tritylinosine involves its interaction with thymidine phosphorylase. The compound acts as an allosteric inhibitor, binding to a site on the enzyme that is distinct from the active site. This binding induces conformational changes in the enzyme, reducing its catalytic activity and thereby inhibiting the conversion of thymidine to thymine and deoxyribose-1-phosphate . This inhibition can lead to reduced nucleotide synthesis and impaired DNA replication in rapidly dividing cells, such as cancer cells.
Comparison with Similar Compounds
1-(Cyclohexyl)methyl-5’-O-tritylinosine can be compared with other tritylated nucleoside derivatives, such as:
1-(Cyclopropylmethyl)-5’-O-tritylinosine: Similar in structure but with a cyclopropylmethyl group instead of a cyclohexylmethyl group.
5’-O-tritylinosine: Lacks the cyclohexylmethyl group, making it less bulky and potentially less effective as an inhibitor.
The uniqueness of 1-(cyclohexyl)methyl-5’-O-tritylinosine lies in its specific structural modifications, which enhance its inhibitory activity against thymidine phosphorylase and its potential therapeutic applications .
Properties
Molecular Formula |
C36H38N4O5 |
|---|---|
Molecular Weight |
606.7 g/mol |
IUPAC Name |
1-(cyclohexylmethyl)-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(trityloxymethyl)oxolan-2-yl]purin-6-one |
InChI |
InChI=1S/C36H38N4O5/c41-31-29(22-44-36(26-15-7-2-8-16-26,27-17-9-3-10-18-27)28-19-11-4-12-20-28)45-35(32(31)42)40-24-37-30-33(40)38-23-39(34(30)43)21-25-13-5-1-6-14-25/h2-4,7-12,15-20,23-25,29,31-32,35,41-42H,1,5-6,13-14,21-22H2/t29-,31-,32-,35-/m1/s1 |
InChI Key |
CFSSQQKSMHGUJB-QSYCCZFCSA-N |
Isomeric SMILES |
C1CCC(CC1)CN2C=NC3=C(C2=O)N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)COC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)O)O |
Canonical SMILES |
C1CCC(CC1)CN2C=NC3=C(C2=O)N=CN3C4C(C(C(O4)COC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



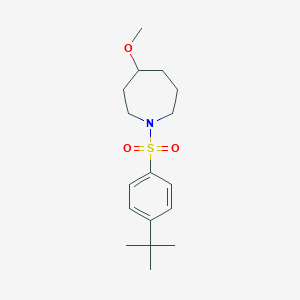

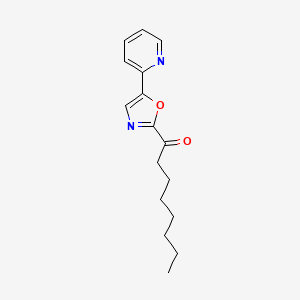
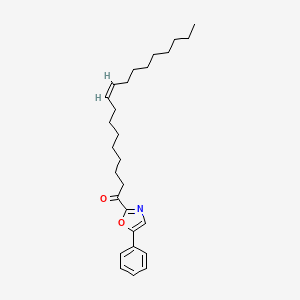
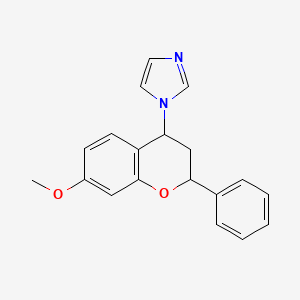
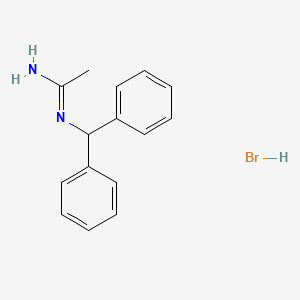
![1-(Benzyloxy)-2-[2-(3-methoxyphenyl)ethyl]benzene](/img/structure/B10839625.png)
